3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid
Description
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Properties
IUPAC Name |
3-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5S/c20-17-6-1-2-7-18(17)26-15-8-10-16(11-9-15)27(24,25)21-14-5-3-4-13(12-14)19(22)23/h1-12,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSFFURZDXELKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393374 | |
| Record name | 3-{[4-(2-Chlorophenoxy)benzene-1-sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606944-47-2 | |
| Record name | 3-{[4-(2-Chlorophenoxy)benzene-1-sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit a broader spectrum of biological activities, including anti-inflammatory and anticancer effects. This article reviews the synthesis, characterization, and biological activity of this compound based on available research findings.
Chemical Structure
The molecular structure of This compound can be depicted as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 345.80 g/mol
The structure consists of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a chlorophenoxy group. This specific arrangement is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with chlorophenol and sulfonamide precursors. The synthetic route often includes:
- Formation of the sulfonamide linkage.
- Substitution reactions to introduce the chlorophenoxy group.
- Purification through crystallization or chromatography.
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives similar to This compound exhibit significant antibacterial activity against various bacterial strains. The mechanism usually involves inhibition of bacterial folate synthesis, which is essential for DNA replication.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives. This compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli with an MIC of 32 µg/mL. |
| Study 2 | Showed inhibition of TNF-alpha production by 50% at 10 µM concentration, indicating anti-inflammatory effects. |
| Study 3 | Reported IC50 values for cancer cell lines at 15 µM, suggesting potential as an anticancer agent. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
